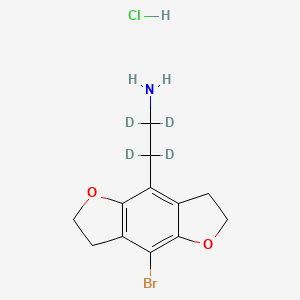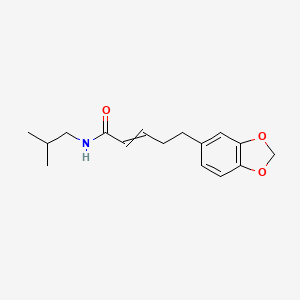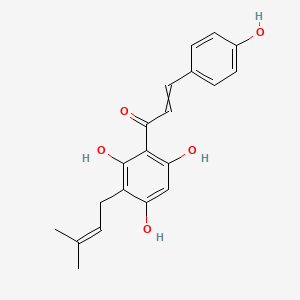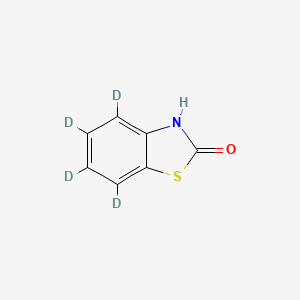
2(3H)-Benzothiazolone-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzothiazolone-d4: is a deuterated derivative of 2(3H)-benzothiazolone, a heterocyclic compound containing sulfur and nitrogen atoms in its structure. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful for various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-benzothiazolone-d4 typically involves the deuteration of 2(3H)-benzothiazolone. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the compound can be synthesized by reacting 2(3H)-benzothiazolone with deuterated water (D2O) in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems for precise control.
Análisis De Reacciones Químicas
Types of Reactions: 2(3H)-Benzothiazolone-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thioether using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazolone ring. For example, halogenation using reagents like bromine (Br2) or chlorine (Cl2) can produce halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers
Substitution: Halogenated benzothiazolone derivatives
Aplicaciones Científicas De Investigación
2(3H)-Benzothiazolone-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2(3H)-benzothiazolone-d4 involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes or receptors, leading to various physiological effects. For example, it may inhibit quorum sensing in bacteria, thereby reducing biofilm formation and enhancing the efficacy of antimicrobial agents . The deuterium atoms in the molecule can also influence the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways.
Comparación Con Compuestos Similares
2(3H)-Benzothiazolone: The non-deuterated parent compound with similar chemical properties but different isotopic composition.
Benzothiazole: A related heterocyclic compound with a similar structure but lacking the carbonyl group at the 2-position.
Benzoxazole: Another heterocyclic compound with an oxygen atom replacing the sulfur atom in the benzothiazole ring.
Uniqueness: 2(3H)-Benzothiazolone-d4 is unique due to its deuterium content, which makes it particularly valuable in NMR spectroscopy and metabolic studies
Propiedades
Fórmula molecular |
C7H5NOS |
|---|---|
Peso molecular |
155.21 g/mol |
Nombre IUPAC |
4,5,6,7-tetradeuterio-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H5NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)/i1D,2D,3D,4D |
Clave InChI |
YEDUAINPPJYDJZ-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C2C(=C1[2H])NC(=O)S2)[2H])[2H] |
SMILES canónico |
C1=CC=C2C(=C1)NC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



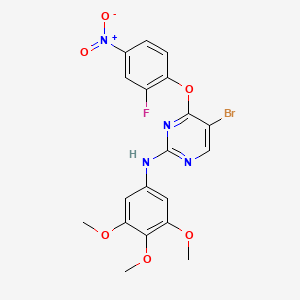
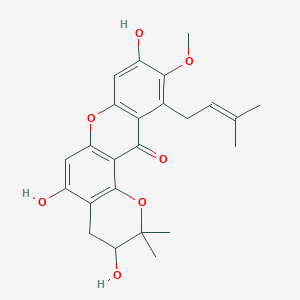
![(2S,3R,4R,5R,6S)-2-[(2R,3R,5R,6R)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12426450.png)
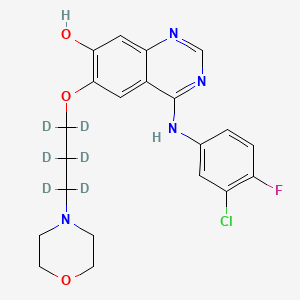
![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
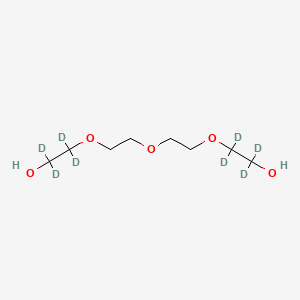

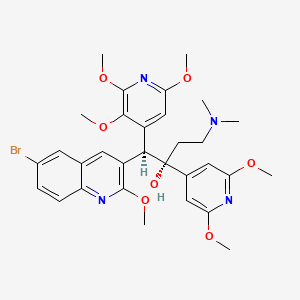
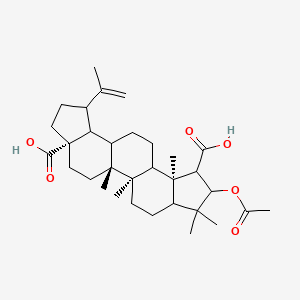
![[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4S)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12426476.png)
